molecular formula C19H11Br2N3O6 B514741 2,4-DIBROMO-6-[(Z)-{[(4-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE

2,4-DIBROMO-6-[(Z)-{[(4-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE

Cat. No.: B514741
M. Wt: 537.1g/mol
InChI Key: GTSDQOZBXZBHOD-YVNNLAQVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-DIBROMO-6-[(Z)-{[(4-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE is a complex organic compound characterized by its unique structure, which includes bromine, nitrobenzoyl, and furoate groups

Preparation Methods

The synthesis of 2,4-DIBROMO-6-[(Z)-{[(4-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE typically involves multiple steps, including the bromination of phenyl compounds, the formation of hydrazones, and the esterification with furoic acid. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and sodium methoxide for substitution.

Scientific Research Applications

2,4-DIBROMO-6-[(Z)-{[(4-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzoyl group can participate in electron transfer reactions, while the hydrazono group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target proteins and pathways involved in various biological processes .

Comparison with Similar Compounds

Similar compounds include other dibromo-substituted phenyl derivatives and nitrobenzoyl hydrazones. Compared to these compounds, 2,4-DIBROMO-6-[(Z)-{[(4-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C19H11Br2N3O6

Molecular Weight

537.1g/mol

IUPAC Name

[2,4-dibromo-6-[(Z)-[(4-nitrobenzoyl)hydrazinylidene]methyl]phenyl] furan-2-carboxylate

InChI

InChI=1S/C19H11Br2N3O6/c20-13-8-12(17(15(21)9-13)30-19(26)16-2-1-7-29-16)10-22-23-18(25)11-3-5-14(6-4-11)24(27)28/h1-10H,(H,23,25)/b22-10-

InChI Key

GTSDQOZBXZBHOD-YVNNLAQVSA-N

SMILES

C1=COC(=C1)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Isomeric SMILES

C1=COC(=C1)C(=O)OC2=C(C=C(C=C2Br)Br)/C=N\NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=COC(=C1)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.